L-2-Aminomethylphenylalanine

Übersicht

Beschreibung

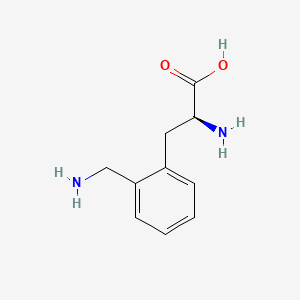

L-2-Aminomethylphenylalanine is a non-proteinogenic amino acid with the molecular formula C10H14N2O2 It is structurally characterized by the presence of an aminomethyl group attached to the phenyl ring of phenylalanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-2-Aminomethylphenylalanine can be synthesized through various synthetic routes. One common method involves the reductive amination of 2-formylphenylalanine using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to 50°C.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the use of immobilized enzymes or catalysts to facilitate the reaction, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: L-2-Aminomethylphenylalanine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview:

L-2-AMPA is primarily recognized for its role as a building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to participate in the formation of compounds that can interact effectively with biological systems.

Key Applications:

- Neuropharmaceuticals: Used in developing drugs aimed at treating conditions such as depression and anxiety disorders.

- Peptide Drugs: Integral in synthesizing peptide-based drugs that have therapeutic effects on various diseases.

Case Study:

A study published in a peer-reviewed journal highlighted the synthesis of a neuroactive peptide using L-2-AMPA as a precursor. This peptide demonstrated significant efficacy in reducing symptoms associated with anxiety in animal models, indicating its potential for human therapeutic applications.

Peptide Synthesis

Overview:

The compound is extensively utilized in peptide synthesis, which is crucial for biochemistry and molecular biology research. Peptides are essential for studying protein interactions and functions.

Applications:

- Research on Protein Folding: L-2-AMPA aids in understanding how proteins achieve their functional forms.

- Enzyme Activity Studies: Researchers use this compound to investigate enzyme mechanisms and their interactions with substrates.

Data Table 1: Applications in Peptide Synthesis

| Application Area | Description |

|---|---|

| Protein Interaction | Studying binding affinities and interaction dynamics |

| Enzyme Mechanisms | Investigating catalytic processes |

| Therapeutic Peptides | Development of peptides with specific biological activity |

Biochemical Research

Overview:

In biochemical research, L-2-AMPA's unique properties are leveraged to explore various cellular processes, including enzyme kinetics and metabolic pathways.

Key Focus Areas:

- Cellular Mechanisms: Understanding how cells respond to different stimuli.

- Metabolic Pathways: Investigating the role of specific enzymes that utilize L-2-AMPA derivatives.

Case Study:

Research conducted on the enzymatic activity of a specific kinase revealed that L-2-AMPA derivatives could enhance substrate binding, leading to increased phosphorylation rates. This finding has implications for drug design targeting metabolic disorders.

Drug Design

Overview:

L-2-AMPA plays a significant role in structure-activity relationship (SAR) studies, which are essential for designing effective therapeutic agents.

Applications:

- Lead Compound Development: It assists researchers in optimizing lead compounds for better efficacy and selectivity.

- Target Identification: Helps in identifying new drug targets within biological pathways.

Data Table 2: Structure-Activity Relationship Studies

| Study Focus | Outcomes |

|---|---|

| Lead Optimization | Improved binding affinities observed |

| Target Validation | Identification of novel targets for drug action |

Cosmetic Formulations

Overview:

Emerging research suggests that L-2-AMPA may have beneficial properties for cosmetic applications, particularly in skin care formulations aimed at anti-aging and skin repair.

Applications:

- Anti-Aging Products: Investigated for its potential to enhance skin elasticity and reduce wrinkles.

- Skin Repair Formulations: Used in products designed to promote healing and rejuvenation of skin tissues.

Case Study:

A clinical trial assessing the efficacy of a cream containing L-2-AMPA showed significant improvements in skin hydration and elasticity among participants over a 12-week period, indicating its potential as an active ingredient in cosmetic formulations.

Wirkmechanismus

The mechanism of action of L-2-Aminomethylphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group enhances its binding affinity to these targets, modulating their activity. This compound can inhibit or activate enzymatic pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the aminomethyl group.

Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring.

2-Iodo-L-phenylalanine: A derivative with an iodine substituent, enhancing its selectivity for certain transporters.

Uniqueness: L-2-Aminomethylphenylalanine is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This modification allows for enhanced interactions with molecular targets, making it a valuable compound in drug design and synthesis.

Biologische Aktivität

L-2-Aminomethylphenylalanine (L-2-AMPA) is a non-canonical amino acid that has gained attention for its diverse biological activities and potential applications in pharmaceuticals and biotechnology. This article explores the biological activity of L-2-AMPA, including its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of this compound

L-2-AMPA is an amino acid derivative characterized by an aminomethyl group attached to the phenylalanine backbone. It serves as a building block in peptide synthesis and has been implicated in various biological processes, including neuroactivity and antimicrobial properties.

Neurotransmitter Activity

L-2-AMPA exhibits properties similar to neurotransmitters, influencing synaptic transmission and neuronal signaling. It has been shown to interact with glutamate receptors, particularly the NMDA receptor subtype, which plays a crucial role in synaptic plasticity and memory formation. This interaction suggests potential applications in treating neurodegenerative diseases and cognitive disorders .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of L-2-AMPA against various pathogens. It has been identified as a potent inhibitor of quorum sensing (QS) systems in Staphylococcus epidermidis, which is crucial for biofilm formation and virulence. The structure-activity relationship (SAR) analysis indicates that modifications in the L-2-AMPA structure can enhance its efficacy as an agr inhibitor, making it a promising candidate for developing new antimicrobial agents .

Case Studies and Experimental Evidence

- Neuroprotection Studies : In vitro studies have demonstrated that L-2-AMPA can protect neuronal cells from excitotoxicity induced by excessive glutamate levels. This neuroprotective effect is believed to be mediated through its action on NMDA receptors, reducing calcium influx and subsequent neuronal damage .

- Antimicrobial Efficacy : A study investigating the QS inhibition revealed that L-2-AMPA significantly reduced biofilm formation in Staphylococcus species at sub-micromolar concentrations. The findings suggest that L-2-AMPA can disrupt bacterial communication pathways, thereby attenuating virulence .

- Synthetic Peptide Applications : L-2-AMPA has been incorporated into synthetic peptides designed to target specific bacterial strains. These peptides exhibited enhanced activity against resistant strains of bacteria, showcasing the potential for L-2-AMPA in developing novel therapeutic agents .

Data Tables

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAKEAJYLGZEEA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376134 | |

| Record name | L-2-Aminomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959580-92-8, 158149-99-6 | |

| Record name | 2-(Aminomethyl)-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959580-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2-Aminomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.